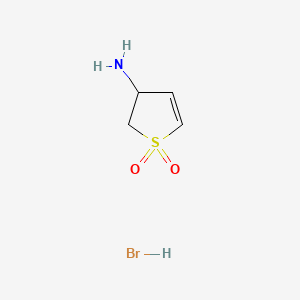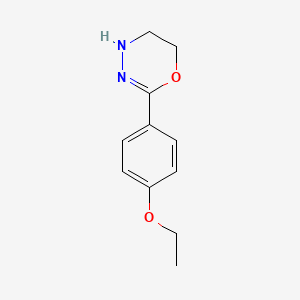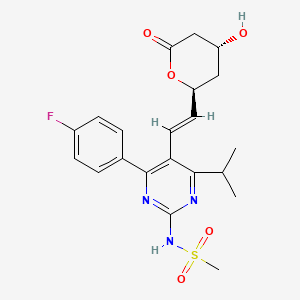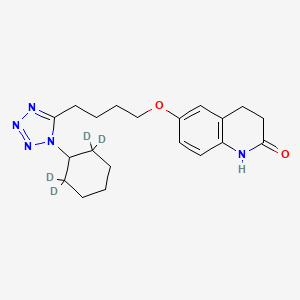
Corylifol C
Übersicht
Beschreibung
Corylifol C is a naturally occurring compound isolated from the seeds of Psoralea corylifolia, a plant widely used in traditional Chinese medicine. This compound has garnered significant attention due to its potent biological activities, including its role as a protein kinase inhibitor and its potential therapeutic applications in various diseases .
Wissenschaftliche Forschungsanwendungen
Corylifol C has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving protein kinase inhibition and other biochemical pathways.
Medicine: The compound exhibits anti-tumor, anti-inflammatory, and antioxidant properties, making it a candidate for drug development
Wirkmechanismus
Target of Action
Corylifol C is a potent protein kinase inhibitor. Its primary targets include ARK5, Aurora-A, Aurora-B, AXL, B-RAF-VE, CDK4/CycD1, TIE2, EGF-R, and EPHB4 . These kinases play crucial roles in cell cycle regulation, proliferation, and survival, making them significant targets in cancer therapy.
Mode of Action
this compound interacts with its targets by inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of signaling pathways essential for cell division and survival. For example, inhibition of Aurora kinases disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of these kinases affects several biochemical pathways. For instance, blocking CDK4/CycD1 interferes with the cell cycle progression from G1 to S phase. Inhibition of B-RAF-VE affects the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Disruption of these pathways results in reduced tumor growth and increased apoptosis .
Pharmacokinetics
this compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed into the bloodstream and distributed to various tissues. The compound undergoes metabolism primarily in the liver, where it is converted into active or inactive metabolites. Finally, it is excreted through the kidneys. These properties influence its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, this compound induces apoptosis and inhibits cell proliferation. Cellular effects include cell cycle arrest, reduced angiogenesis, and decreased metastatic potential. These actions contribute to its potential as an anti-cancer agent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence this compound’s stability and efficacy. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetics and pharmacodynamics .
Biochemische Analyse
Biochemical Properties
Corylifol C interacts with several enzymes and proteins, including ARK5, Aurora-A, Aurora-B, AXL, B-RAF-VE, CDK4/CycD1, TIE2, EGF-R, and EPHB4 . The nature of these interactions involves inhibition of protein kinase activity, with IC50 values ranging from 1.2 to 8.7 μg/ml .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a protein kinase inhibitor . By inhibiting these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and inhibition of enzyme activity . This leads to changes in gene expression and impacts on various cellular processes .
Temporal Effects in Laboratory Settings
Its potent inhibitory effects on protein kinases suggest potential long-term impacts on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its interaction with numerous enzymes and proteins
Vorbereitungsmethoden
Corylifol C can be extracted from the seeds of Psoralea corylifolia using various chromatographic techniques. The extraction process typically involves the use of solvents such as ethyl acetate, followed by purification using high-performance liquid chromatography (HPLC)
Analyse Chemischer Reaktionen
Corylifol C undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Corylifol C is similar to other compounds isolated from Psoralea corylifolia, such as:
Corylifol B: Another potent antibacterial compound with similar properties.
Neobavaisoflavone: Exhibits strong antibacterial effects and is present in high quantities in Psoralea corylifolia.
Psoracoumestan: Shows weak antioxidative effects but high toxicity in mammalian tumor cell lines.
Compared to these compounds, this compound stands out due to its potent protein kinase inhibition and broad-spectrum antibacterial activity .
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11(2)3-5-13-15(21)8-6-14-17(23)10-19(25-20(13)14)12-4-7-16(22)18(24)9-12/h3-4,6-10,21-22,24H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLIDQIPMAHDLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)






![Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride](/img/structure/B585782.png)

